1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea - 1904020-98-9

1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Catalog Number: EVT-3052282
CAS Number: 1904020-98-9
Molecular Formula: C20H20N6O2S
Molecular Weight: 408.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] Despite its high selectivity for c-Met, it exhibits broad inhibition of the phosphodiesterase (PDE) family. [] This off-target activity led to myocardial degeneration in rats during preclinical safety evaluations, ultimately halting its development as a preclinical candidate. []
  • Relevance: PF-04254644 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system. Both compounds also feature an aromatic substituent at the 3-position of the triazolopyridazine core, with PF-04254644 having a 1-methyl-1H-pyrazol-4-yl group and the target compound containing a thiophen-3-yl group.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Relevance: SAR125844 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea both contain a [, , ]triazolo[4,3-b]pyridazine scaffold. Additionally, both compounds possess a urea group, though it is directly attached to the triazolopyridazine core in the target compound, while SAR125844 features a benzothiazole linker between the urea moiety and the core structure.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11)

  • Compound Description: M11 is a major metabolite of the c-MET inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline). [] M11 is formed via metabolism by aldehyde oxidase (AO) in a species-specific manner. [] It exhibits significantly lower solubility compared to SGX523 and is implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
  • Relevance: M11 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the [, , ]triazolo[4,3-b]pyridazine core structure and a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position. Both compounds also feature a sulfur atom attached to this core.
  • Compound Description: L-838,417 is a functionally selective compound with partial agonist activity at certain non-α1 GABAA receptors and antagonist activity at GABAA-α1 receptors. [, ] Studies suggest L-838,417 has a low propensity to induce physical dependence compared to benzodiazepines. [, ]
  • Relevance: Both L-838,417 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea contain a central [, , ]triazolo[4,3-b]pyridazine core.

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

  • Compound Description: MRS 1523 is a selective adenosine A3 antagonist. [] Studies demonstrate its protective effect against synaptic failure and tissue damage induced by oxygen and glucose deprivation in the rat hippocampus. []

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (7)

  • Compound Description: Compound 7 is a novel triazolopyrimidine derivative that exhibits potent in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. []

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] Despite displaying desirable pharmacokinetic properties, it exhibits high in vitro and in vivo NADPH-dependent covalent binding to microsomal proteins, primarily mediated by cytochrome P450 enzymes. [] This bioactivation, proposed to occur via sulfur oxidation of the isothiazole ring, raised concerns about potential toxicity and led to further structural modifications. []
  • Relevance: Compound 1 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the core [, , ]triazolo[4,3-b]pyridazine structure. Both compounds also possess a five-membered aromatic ring containing a heteroatom directly linked to the triazolopyridazine core (thiophene in the target compound, isothiazole in Compound 1). The bioactivation concerns with Compound 1 highlight the importance of carefully evaluating the metabolic liabilities of similar structures, including the target compound, during drug development.

This list represents a selection of structurally related compounds from the provided papers. These examples highlight the importance of the [, , ]triazolo[4,3-b]pyridazine core as a privileged scaffold in medicinal chemistry and emphasize the need for thorough structure-activity relationship studies to optimize potency, selectivity, and safety profiles for drug development.

Properties

CAS Number

1904020-98-9

Product Name

1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea

Molecular Formula

C20H20N6O2S

Molecular Weight

408.48

InChI

InChI=1S/C20H20N6O2S/c1-28-16-4-2-14(3-5-16)8-10-21-20(27)22-12-19-24-23-18-7-6-17(25-26(18)19)15-9-11-29-13-15/h2-7,9,11,13H,8,10,12H2,1H3,(H2,21,22,27)

InChI Key

IHRRCRONDHRGEE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.